molecular formula C18H13N3O2S B11980458 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11980458
M. Wt: 335.4 g/mol
InChI Key: MJYNEZLRVTUFPM-VXLYETTFSA-N
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Description

3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C18H13N3O2S. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidin-4(3H)-one core, a phenyl group, and a furylmethylideneamino substituent. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one with furfural in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in an organic solvent such as ethanol or methanol, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethylideneamino-oxidized derivatives, while reduction can produce furylmethylideneamino-reduced analogs .

Mechanism of Action

The mechanism by which 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cell proliferation, leading to its anticancer activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of cyclin-dependent kinases (CDKs) and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[(E)-2-furylmethylidene]amino}-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one apart from similar compounds is its unique combination of structural features, which confer distinct biological activities and chemical reactivity. Its furylmethylideneamino group, in particular, plays a crucial role in its interactions with molecular targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H13N3O2S

Molecular Weight

335.4 g/mol

IUPAC Name

3-[(E)-furan-2-ylmethylideneamino]-2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H13N3O2S/c1-12-20-17-16(15(11-24-17)13-6-3-2-4-7-13)18(22)21(12)19-10-14-8-5-9-23-14/h2-11H,1H3/b19-10+

InChI Key

MJYNEZLRVTUFPM-VXLYETTFSA-N

Isomeric SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1/N=C/C4=CC=CO4

Canonical SMILES

CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)N1N=CC4=CC=CO4

Origin of Product

United States

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